1-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine-4-carboxamide core, followed by the introduction of the acetyl group and the thiophen-3-yl-pyridin-3-yl moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
1-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
- 1-acetyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
- 1-acetyl-N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
Uniqueness
1-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
1-acetyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13(22)21-5-2-15(3-6-21)18(23)20-10-14-8-17(11-19-9-14)16-4-7-24-12-16/h4,7-9,11-12,15H,2-3,5-6,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGOQRDZOVMWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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